molecular formula C19H24N6O B12237253 1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole

1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole

Cat. No.: B12237253
M. Wt: 352.4 g/mol
InChI Key: UOMLFEXDLFVTNX-UHFFFAOYSA-N
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Description

1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their fusion with the cyclopenta and pyrrolo moieties. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C19H24N6O/c1-12-21-16-5-3-4-15(16)18(22-12)24-8-13-10-25(11-14(13)9-24)19(26)17-6-7-20-23(17)2/h6-7,13-14H,3-5,8-11H2,1-2H3

InChI Key

UOMLFEXDLFVTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=NN5C

Origin of Product

United States

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